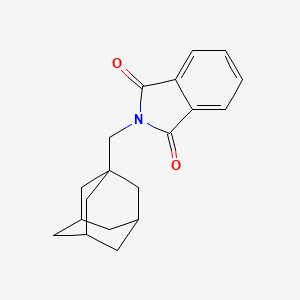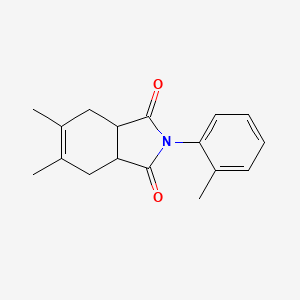
2-(1-adamantylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantyl is a bulky group derived from adamantane . It’s often used in the synthesis of various compounds due to its unique properties . Adamantyl and its derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis Analysis
Adamantyl derivatives can be synthesized using various methods. For example, new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of adamantyl derivatives can be determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Adamantyl derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various compounds . For example, the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C has been reported .Physical And Chemical Properties Analysis
Adamantyl derivatives are known for their unique structural, biological, and stimulus-responsive properties . They also exhibit excellent thermal stability .Aplicaciones Científicas De Investigación
Drug Design and Therapeutics
Adamantane derivatives, including 2-(1-adamantylmethyl)-1H-isoindole-1,3(2H)-dione , play a crucial role in drug design. Their unique structural features make them valuable building blocks for developing therapeutics. Notably, seven adamantane derivatives are already in clinical use for treating conditions such as acne vulgaris, Alzheimer’s disease, and type-2 diabetes. Researchers continue to explore their potential in addressing iron overload disease, neurological disorders, malaria, tuberculosis, and cancers .
Antioxidant Properties
Several adamantyl-based ester derivatives exhibit strong antioxidant activities. Compounds like 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r demonstrate significant hydrogen peroxide radical scavenging abilities. These properties are essential for combating oxidative stress and protecting cells from damage .
Anti-Inflammatory Effects
In the evaluation of albumin denaturation, three specific compounds—2p, 2q, and 2r—show promising anti-inflammatory activities. These findings suggest that adamantyl-based derivatives could contribute to managing inflammatory conditions .
Crystallographic Insights
X-ray diffraction studies reveal fascinating structural aspects of adamantyl-based esters. The adamantyl moiety serves as an efficient building block, leading to synclinal conformation in 2-oxopropyl benzoate derivatives. Additionally, the crystal packing system shows a looser arrangement, providing valuable insights for drug design .
Type-2 Diabetes Management
Adamantane derivatives have been explored as potential therapeutics for type-2 diabetes. Investigating the mechanisms by which they modulate glucose metabolism and insulin sensitivity could lead to novel treatments.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-adamantylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-15-3-1-2-4-16(15)18(22)20(17)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMLGTZGWTJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)
![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

